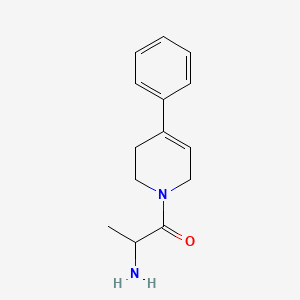
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one” is a complex organic molecule. It contains an amino group (NH2), a ketone group (C=O), and a phenyl group (a six-membered carbon ring) attached to a tetrahydropyridine ring (a six-membered ring with one nitrogen and four carbon atoms, and two double bonds). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyridine ring and the phenyl ring are likely to contribute to the compound’s rigidity, while the amino and ketone groups could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis of PARP-1 Inhibitors
The compound is used in the synthesis of inhibitors targeting poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The presence of the tetrahydropyridine fragment enhances the inhibitory potential of benzamide analogs against PARP-1 .
Preparation of Chiral 2-Oxazolines
It serves as a precursor for the synthesis of chiral 2-oxazolines, which are valuable in producing enantiomerically pure compounds. These compounds are significant in the pharmaceutical industry for their role in creating drugs with specific chirality .
Development of Cyclic Carbonate Monomers
The amino group of the compound can react with various electrophiles, leading to functional diol intermediates. These intermediates can then be cyclized to produce aliphatic six-membered cyclic carbonate monomers, which have applications in polymer chemistry .
Transaminase-Mediated Synthesis
This compound can be used in transaminase-mediated synthesis to produce enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. The choice of amine donors in this process significantly impacts the yield, highlighting the compound’s role in optimizing synthesis outcomes .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic profiles .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBYBTWZBVJDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
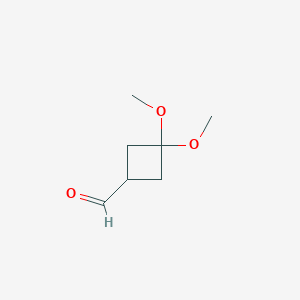

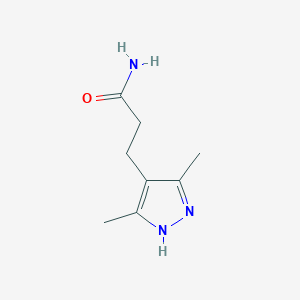
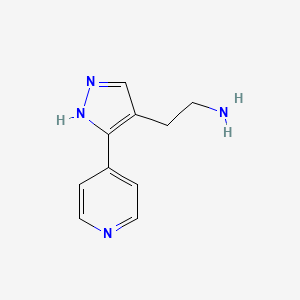
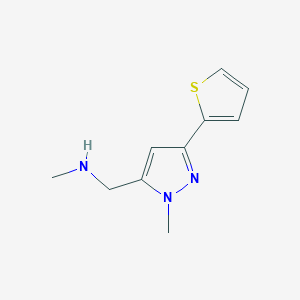
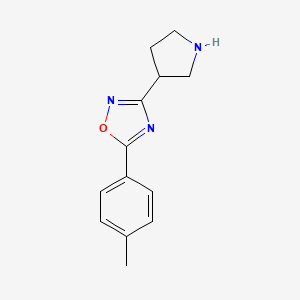

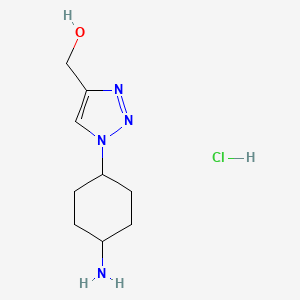
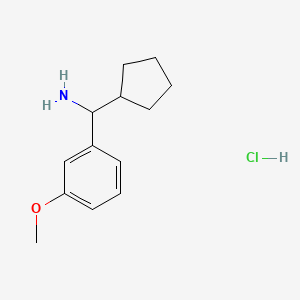
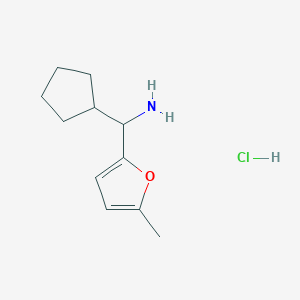
![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)
